Cyclohexyl-d11-amine
Description
Contextualization of Deuterated Organic Compounds in Modern Chemical Science
Deuterated organic compounds, such as Cyclohexyl-d11-amine, are vital tools in contemporary chemical and biological research. symeres.com The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), creates a molecule with a greater mass. This seemingly subtle change leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scielo.org.mx This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon where deuterated compounds may react at different rates than their non-deuterated counterparts. symeres.comscielo.org.mx This effect is a powerful tool for studying reaction mechanisms. symeres.comscielo.org.mx
In addition to mechanistic studies, deuterated compounds are extensively used in nuclear magnetic resonance (NMR) spectroscopy. synmr.incymitquimica.com The absence of proton signals in deuterated solvents, for instance, simplifies complex spectra, allowing for clearer structural analysis of labeled molecules. synmr.in Furthermore, in medicinal chemistry, selective deuteration can alter the metabolic pathways of a drug, potentially improving its pharmacokinetic profile. symeres.comnih.govtandfonline.com
Strategic Significance of Isotopic Labeling in Mechanistic Elucidation and Advanced Synthetic Design
Isotopic labeling is a technique that involves replacing a specific atom in a molecule with one of its isotopes to trace the atom's path through a chemical reaction or metabolic pathway. fiveable.mewikipedia.org This method provides invaluable insights into reaction mechanisms, the structure of organic compounds, and metabolic processes. synmr.infiveable.me
The strategic placement of deuterium atoms in a molecule like cyclohexylamine (B46788) to create this compound allows researchers to probe the intricacies of reaction mechanisms. synmr.in By monitoring the fate of the deuterium labels, chemists can identify bond-breaking and bond-forming steps, detect the presence of intermediates, and understand the stereochemistry of a reaction. synmr.in This detailed mechanistic understanding is crucial for designing more efficient and selective synthetic routes to complex molecules. scielo.org.mx
In advanced synthetic design, deuterated compounds can also serve as internal standards for mass spectrometry, enabling precise quantification in complex mixtures. acs.org
Current Research Landscape and Emerging Trends for this compound Investigations
Current research involving this compound primarily focuses on its application in kinetic isotope effect studies to elucidate reaction mechanisms. It is also utilized as an intermediate in the synthesis of other deuterated organic compounds for various research purposes.
An emerging trend is the use of deuterated compounds in materials science. The stronger C-D bond can lead to more stable materials, particularly in fields like optoelectronics. scielo.org.mx While specific research on this compound in this area is not widely published, it represents a potential future application.
Furthermore, the development of more efficient and cost-effective methods for deuterium labeling is an active area of research. acs.orgnih.gov Current methods often involve expensive deuterium gas or require harsh reaction conditions. nih.gov Advances in catalytic H-D exchange reactions are making deuterated compounds like this compound more accessible for a broader range of scientific investigations. acs.orgnih.gov
Scope and Primary Research Objectives for Comprehensive Studies of this compound
Comprehensive studies of this compound aim to fully characterize its physicochemical properties and explore its utility in various chemical contexts. The primary objectives include:
Detailed Physicochemical Profiling: Accurately determining properties such as molecular weight, boiling point, and density, and comparing them to its non-deuterated counterpart, cyclohexylamine.
Mechanistic Investigations: Utilizing this compound in a variety of chemical reactions to probe reaction mechanisms through the kinetic isotope effect.
Synthetic Applications: Employing this compound as a building block for the synthesis of more complex deuterated molecules.
Spectroscopic Analysis: Using this compound as a tool in NMR and mass spectrometry to improve analytical methods. cymitquimica.com
Physicochemical Properties
Below is a comparative table of the physicochemical properties of Cyclohexylamine and its deuterated analog, this compound.
| Property | Cyclohexylamine | This compound |
| Molecular Formula | C₆H₁₃N nih.gov | C₆D₁₁NH₂ |
| Molecular Weight | 99.17 g/mol nih.gov | 110.24 g/mol |
| Appearance | Clear colorless to yellow liquid nih.gov | Colorless to light yellow liquid cdnisotopes.com |
| Odor | Ammonia-like, fishy nih.gov | Amine-like cdnisotopes.com |
| Boiling Point | 134.5 °C wikipedia.org | Not explicitly stated, but expected to be similar to cyclohexylamine. |
| Melting Point | -17.7 °C wikipedia.org | -17 °C cdnisotopes.com |
| Density | 0.8647 g/cm³ wikipedia.org | 0.867 g/cm³ cdnisotopes.com |
| Water Solubility | Miscible nih.govwikipedia.org | Soluble cdnisotopes.com |
Research Findings: Chemical Reactions
This compound is expected to undergo reactions typical of a primary amine, with potential differences in reaction rates due to the deuterium labeling. Key reaction types include:
| Reaction Type | Reagents and Conditions | Major Products | Research Significance |
| Oxidation | Molecular oxygen over alumina-based catalysts | Cyclohexanone (B45756) oxime | Studying the kinetic isotope effect on C-H vs. C-D bond cleavage. |
| Reduction | Hydrogen gas and metal catalysts | Cyclohexane (B81311) | Investigating the influence of deuteration on reduction pathways. |
| Substitution | Alkyl halides, sulfates, phosphates | N-alkylated cyclohexylamines | Elucidating the mechanism of nucleophilic substitution at the nitrogen atom. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2/i1D2,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZNILMFXTMIY-KAFHOZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264631 | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-96-5 | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219805-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Isotopic Fidelity of Cyclohexyl D11 Amine
Regioselective and Stereoselective Deuterium (B1214612) Incorporation Strategies
The precise placement of deuterium atoms on the cyclohexane (B81311) ring is fundamental to the synthesis of Cyclohexyl-d11-amine. Various methods have been developed, each offering distinct advantages in terms of precursor accessibility, reaction conditions, and achievable isotopic enrichment.
The synthesis of the deuterated ketone precursor itself can be achieved through various H-D exchange reactions on cyclohexanone (B45756). These reactions are typically catalyzed by acids or bases in the presence of a deuterium source like heavy water (D₂O). The repeated exchange cycles under forcing conditions are necessary to replace all ten protons on the cyclohexane ring with deuterium atoms. Once the deuterated cyclohexanone is prepared and purified, it serves as the key building block for the final amination step.
Direct deuteration of cyclohexylamine (B46788) or its precursor, aniline (B41778), is a widely employed industrial and laboratory method. wikipedia.org This process typically involves heterogeneous catalysis, where a metal catalyst facilitates the exchange of hydrogen atoms with deuterium from a deuterium source.
Hydrogenation of Aniline: The most common industrial production of cyclohexylamine is the catalytic hydrogenation of aniline. wikipedia.orggoogle.com To produce the deuterated analog, this reaction is performed using deuterium gas (D₂) instead of hydrogen gas (H₂). Noble metal catalysts such as palladium (Pd), platinum (Pt), cobalt, or nickel are used to facilitate the addition of deuterium across the aromatic ring. wikipedia.org The reaction is typically carried out under pressure and at elevated temperatures to ensure complete saturation of the ring.
C₆H₅NH₂ + 3 D₂ → C₆D₆D₅NH₂ (intermediate steps lead to C₆D₁₁NH₂)
H/D Exchange using D₂O: Heavy water (D₂O) serves as an inexpensive and readily available deuterium source for H/D exchange reactions. nih.govsnnu.edu.cn In this context, catalysts are used to activate the C-H bonds of cyclohexylamine, allowing for exchange with deuterium from D₂O. Platinum or palladium catalysts can facilitate this exchange at specific positions, particularly those adjacent to the amine group (α-position). Iridium complexes have also been shown to be effective for such transformations. rsc.org Achieving exhaustive deuteration to produce the d11 isotopologue often requires harsh conditions, including high temperatures and prolonged reaction times, to exchange the less reactive C-H bonds on the cyclohexane ring. researchgate.net
Reductive amination is a highly versatile method for forming amines from carbonyl compounds. For the synthesis of this compound, this can be achieved in two primary ways:
Reductive Amination of Deuterated Cyclohexanone: This is a cornerstone method where cyclohexanone-d10 (B56445) is reacted with ammonia (B1221849) (or an ammonia equivalent) to form an intermediate imine (or enamine), which is then reduced in situ to the desired this compound. A variety of reducing agents can be employed, but to preserve isotopic purity, care must be taken to use a non-protic or deuterated reducing agent if the reaction conditions are sensitive to proton contamination.
C₆D₁₀O + NH₃ + [Reducing Agent] → C₆D₁₀HNH₂ (requires deuterated reducing agent for full labeling)
Use of Deuterated Reducing Agents: To achieve the full d11 labeling when starting from deuterated cyclohexanone, a deuterated reducing agent is necessary to deliver a deuterium atom to the carbon bearing the amine group. Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are effective for this purpose. epj-conferences.org For instance, the reduction of oximes with samarium diiodide (SmI₂) in D₂O has been reported as an effective method for synthesizing α-deuterated primary amines with high levels of deuterium incorporation. researchgate.net
A summary of common reductive amination strategies is presented below.
| Strategy | Deuterated Component(s) | Description | Typical Isotopic Purity |
|---|---|---|---|
| Reductive Amination of Deuterated Ketone | Cyclohexanone-d10 | Reaction of a fully deuterated ketone with ammonia followed by reduction. A deuterated reducing agent is needed for full d11 labeling. | >98% |
| Reductive Deuteration of Oximes | D₂O, SmI₂ | A method where an oxime precursor is reduced using an electron donor like SmI₂ with D₂O as the deuterium source, providing excellent incorporation at the α-position. researchgate.net | >95% [D] at α-position researchgate.net |
| Bioinspired Reductive Deutero-amination | d₂-Hantzsch ester | A calcium-catalyzed method using a bioinspired deuterated Hantzsch ester as the deuterium source to achieve site-selective deuteration at the α-position. nih.gov | >99% [D] at α-position nih.gov |
Hydrogen-Deuterium (H-D) exchange reactions provide a direct route to introduce deuterium into the cyclohexylamine molecule. These methods can be catalyzed by bases, acids, or metals.
Base-Catalyzed Exchange: Strong bases can deprotonate the C-H bonds of cyclohexylamine, allowing for subsequent quenching with a deuterium source. Studies have investigated the use of alkali metal salts of cyclohexylamine (e.g., LiCHA, NaCHA, KCHA, CsCHA) as catalysts for the exchange between molecular deuterium (D₂) and the amine. osti.gov This reaction is rapid, even at low temperatures, and allows for the incorporation of deuterium. osti.gov The reactivity of the catalyst follows the trend LiCHA << NaCHA < KCHA < CsCHA. osti.gov
Metal-Catalyzed Exchange: As mentioned previously, heterogeneous catalysts like Pt/C or Pd/C are effective in promoting H-D exchange between cyclohexylamine and D₂O. This method can be particularly effective for achieving high levels of deuteration, though it may require elevated temperatures and pressures. researchgate.net Enzymatic methods using PLP-dependent enzymes have also been explored for H/D exchange in amino acids, showcasing the potential for highly selective biological catalysis. nih.gov
Optimization of Reaction Conditions for Maximizing Isotopic Yield and Purity
Achieving near-quantitative isotopic enrichment (>98%) for this compound requires careful optimization of several reaction parameters. The primary goals are to drive the deuteration reaction to completion and to prevent back-exchange or contamination with protons.
Key parameters for optimization include:
Catalyst Selection and Loading: The choice of catalyst is crucial. For catalytic deuteration, active catalysts like palladium or platinum are often used. The catalyst loading must be sufficient to ensure a reasonable reaction rate without promoting unwanted side reactions.
Temperature and Pressure: Higher temperatures and pressures generally favor more complete deuteration, especially for the exchange of sterically hindered or less acidic C-H bonds. osti.gov However, excessively harsh conditions can lead to catalyst deactivation or decomposition of the substrate. For instance, base-catalyzed exchange with D₂ has been studied over a temperature range of -15 to +15 °C. osti.gov
Deuterium Source Stoichiometry: An excess of the deuterating agent (e.g., D₂ gas or D₂O) is typically used to drive the equilibrium toward the deuterated product.
Reaction Time: Sufficient reaction time is necessary to allow for the complete exchange of all eleven hydrogen atoms. The progress of the reaction is typically monitored using techniques like NMR or mass spectrometry to determine the point of maximum deuterium incorporation.
The following table summarizes the impact of various reaction parameters on the synthesis.
| Parameter | Influence on Isotopic Yield and Purity | Optimization Strategy |
|---|---|---|
| Catalyst Type | Activity and selectivity of the deuteration process. Different catalysts (e.g., Pd, Pt, Ni, Ir) show varying efficiencies. rsc.org | Screen various catalysts to find the optimal balance between reaction rate and minimization of side products. |
| Temperature | Affects reaction rate and equilibrium. Higher temperatures can overcome activation barriers for C-H/C-D exchange but may also increase side reactions. osti.gov | Gradually increase temperature while monitoring isotopic incorporation and by-product formation to find the optimal point. |
| Pressure (for D₂) | Higher pressure increases the concentration of D₂ in the reaction mixture, driving the reaction forward. google.com | Optimize pressure to ensure sufficient D₂ availability without requiring specialized high-pressure equipment unnecessarily. |
| Solvent | The solvent must be aprotic and anhydrous to prevent proton contamination. Deuterated solvents (e.g., DMSO-d₆) can sometimes participate in the reaction. | Use rigorously dried, aprotic solvents. If a deuterated solvent is used, ensure it is compatible with the reaction chemistry. |
| Reaction Time | Longer reaction times generally lead to higher levels of deuteration, but may also increase the chance of side reactions or decomposition. | Monitor the reaction progress over time using NMR or MS to determine the minimum time required for maximum isotopic purity. |
Methodologies for Minimizing Proton Contamination and Side Reactions
A significant challenge in the synthesis of highly deuterated compounds is the prevention of proton contamination, which lowers the isotopic purity of the final product. Side reactions can also reduce the chemical yield and complicate purification.
Sources of proton contamination include:
Atmospheric Moisture: Water from the air can readily exchange with deuterium in the reaction, introducing protons.
Residual Water in Reagents and Solvents: Solvents and reagents, even those labeled "anhydrous," can contain trace amounts of water.
Protic Functional Groups: If reagents or catalysts contain acidic protons (e.g., -OH, -NH, -COOH), these can interfere with the deuteration process.
Strategies to minimize proton contamination and side reactions:
Use of Inert Atmosphere: Conducting reactions under an inert atmosphere of argon or nitrogen is critical to exclude atmospheric moisture. nih.gov
Rigorous Drying of Materials: Solvents should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone, calcium hydride). Glassware must be oven- or flame-dried immediately before use. Reagents should be dried and stored in a desiccator or glovebox.
Use of Deuterated Reagents: When acidic or basic catalysis is required, deuterated versions (e.g., D₂SO₄, NaOD) should be used to avoid introducing protons.
Suppression of Side Reactions: In syntheses starting from aniline, the formation of dicyclohexyl amine is a common side reaction. google.com The addition of ammonia to the reaction mixture can help suppress the formation of this by-product. google.com Careful control over reaction conditions also helps to minimize undesired pathways.
Scale-Up Considerations for Research and Industrial Applications
The transition from laboratory-scale synthesis of this compound to large-scale production for research and industrial applications introduces significant challenges related to process efficiency, cost-effectiveness, and the consistent maintenance of high isotopic purity. Key considerations involve the selection of appropriate reactor technology, optimization of reaction parameters, and management of expensive deuterated reagents.
For industrial-scale production of non-deuterated cyclohexylamine, two primary routes are the catalytic hydrogenation of aniline and the amination of cyclohexanol. wikipedia.org The hydrogenation of aniline is often performed using nickel or cobalt catalysts at elevated pressures and temperatures. wikipedia.orgrsc.org These established industrial processes provide a foundational framework for the potential scale-up of this compound synthesis, though the introduction of deuterium necessitates significant modifications.
A major hurdle in large-scale deuterated synthesis is managing the high cost and handling requirements of deuterium sources, such as deuterium gas (D₂) or deuterium oxide (D₂O). google.comacs.org Therefore, process optimization is critical to maximize deuterium incorporation and minimize waste.
Reactor Design and Process Type
The choice between batch and continuous-flow reactors is a critical decision in scaling up production. While batch processes are common for smaller, laboratory-scale syntheses due to their precise control over reaction conditions, continuous-flow systems are generally favored for industrial applications because of their higher throughput and potential for sustained operation.
Continuous-flow hydrogenation is a well-established technique that can be adapted for reductive deuteration. core.ac.uk Fixed-bed reactors, where a solid catalyst is immobilized, are particularly advantageous for large-scale operations. For instance, industrial production of similar amines can achieve outputs of several metric tons per day using fixed-bed reactors operating at high temperatures and pressures. The development of continuous-flow conditions has been recognized as a solution to scalability problems in related amine syntheses. ethz.ch
Table 1: Comparison of Reactor Types for Amine Synthesis
| Feature | Batch Reactors | Continuous-Flow Reactors (e.g., Fixed-Bed) |
|---|---|---|
| Scale of Operation | Laboratory to Pilot Scale | Pilot Scale to Industrial Production |
| Throughput | Lower | Higher |
| Process Control | Precise control over a single batch | Excellent for steady-state operation |
| Heat & Mass Transfer | Can be challenging to manage on a large scale | Generally more efficient |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time can improve safety |
| Catalyst Handling | Catalyst is mixed with reactants; requires separation post-reaction | Catalyst is contained; simplifies product purification |
| Suitability for Deuteration | Good for initial optimization studies | Preferred for cost-effective, large-scale production core.ac.uk |
Process Optimization and Isotopic Fidelity
Maintaining high isotopic purity (e.g., >98 atom % D) is paramount and becomes more complex at larger scales. Key parameters such as temperature, pressure, and solvent choice must be meticulously optimized to ensure efficient deuterium transfer and prevent H/D exchange with protic impurities.
For example, in the reductive deuteration of nitriles to form α,α-dideutero amines, using an aprotic solvent like ethyl acetate (B1210297) was necessary to avoid D-H exchange and maximize deuterium incorporation. core.ac.uk The optimization of pressure and temperature was crucial for achieving quantitative conversion. core.ac.uk In one study, a pressure of at least 40 bar and a temperature of 60°C were identified as optimal for the reduction of 4-phenylbutyronitrile (B1582471). core.ac.uk
Catalytic isotopic exchange reactions using D₂O often require prolonged reaction times and an excess of the deuterated solvent to achieve high levels of deuteration, which has significant cost implications on an industrial scale. The choice of catalyst, such as palladium, platinum, or Raney Nickel, also plays a vital role in the efficiency and selectivity of the deuteration process. core.ac.ukepj-conferences.org The development of more active and selective catalysts is a continuous goal to make these processes more economical. google.com
Table 2: Key Parameters for Scale-Up of Reductive Deuteration
| Parameter | Consideration for Scale-Up | Research Finding Example | Citation |
|---|---|---|---|
| Pressure | Higher pressure often increases reaction rate and efficiency but requires specialized industrial reactors. | Optimal pressure for nitrile reduction was found to be at least 40 bar to achieve high conversion. | core.ac.uk |
| Temperature | Must be balanced to ensure sufficient reaction kinetics without promoting side reactions or catalyst degradation. | Full conversion of 4-phenylbutyronitrile was achieved at 60°C, while lower temperatures were ineffective. | core.ac.uk |
| Solvent | Aprotic solvents are often required to prevent unwanted H/D exchange and maximize isotopic purity. | The use of ethyl acetate was necessary to maximize deuterium incorporation in reductive deuterations. | core.ac.uk |
| Catalyst | The catalyst must be robust, recyclable, and highly active to be economically viable for large-scale use. | Raney Nickel has been shown to be a useful catalyst for a wide range of nitrile hydrogenations. | core.ac.uk |
| Deuterium Source | The cost and handling of D₂ gas or D₂O are major economic drivers. Efficient use is critical. | H/D exchange reactions often require an excess of the labeling reagent to achieve high isotopic enrichment. | acs.org |
Ultimately, the successful scale-up of this compound production requires a multidisciplinary approach, integrating chemical engineering principles with advanced synthetic chemistry to create a process that is not only high-yielding but also robust, safe, and economically feasible for meeting both research and industrial demands.
Sophisticated Spectroscopic and Computational Characterization of Cyclohexyl D11 Amine Structure and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isotope Distribution
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Cyclohexyl-d11-amine in solution. It provides detailed information about the atomic connectivity, the conformational preferences of the cyclohexyl ring, and the extent and location of deuterium (B1214612) incorporation.
Deuterium NMR (²H-NMR) for Site-Specific Deuterium Analysis
Deuterium (²H) NMR spectroscopy is a direct and powerful method for analyzing deuterated compounds like this compound. sigmaaldrich.com Unlike proton (¹H) NMR, which would show greatly diminished signals for a highly deuterated compound, ²H-NMR directly observes the deuterium nuclei. sigmaaldrich.com This technique is crucial for confirming the presence of deuterium at specific positions within the molecule.
The ²H-NMR spectrum of this compound provides distinct signals for the deuterium atoms attached to the cyclohexane (B81311) ring. The chemical shifts of these signals are nearly identical to the corresponding proton signals in unlabeled cyclohexylamine (B46788). huji.ac.il However, the line widths in ²H-NMR are typically broader than in ¹H-NMR due to the quadrupolar nature of the deuterium nucleus (spin I=1). huji.ac.ilnih.gov Despite the broader signals, ²H-NMR is highly effective for determining the degree of deuteration at each site by integrating the respective signal areas. This site-specific information is vital for applications in mechanistic studies and as internal standards where the position of the label is critical.
A key advantage of ²H-NMR is its ability to be performed in non-deuterated solvents, which eliminates interfering solvent signals and provides a clean spectrum of the deuterated analyte. sigmaaldrich.com
Table 1: Comparison of Proton (¹H) and Deuteron (²H) NMR Properties
| Property | Proton (¹H) | Deuteron (²H) |
| Natural Abundance | 99.985% | 0.015% |
| Spin Quantum Number (I) | ½ | 1 |
| Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |
| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz |
| Typical Linewidth | Sharp | Broad |
This table was generated based on data from multiple sources. sigmaaldrich.comhuji.ac.il
Multidimensional NMR Techniques for Advanced Structural Elucidation and Intermolecular Interactions
While 1D NMR provides fundamental information, multidimensional NMR techniques offer deeper insights into the complex structure and interactions of this compound. researchgate.netweebly.com These experiments correlate signals from different nuclei, allowing for unambiguous assignment of resonances and elucidation of through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals scalar couplings between deuterium nuclei. In this compound, COSY can help to trace the connectivity of the deuterium atoms around the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D heteronuclear experiments correlate the chemical shifts of deuterium nuclei with directly attached carbon-13 nuclei. This is invaluable for assigning the ¹³C signals of the deuterated ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about through-space proximity of nuclei. In the context of this compound, NOESY can be used to study intermolecular interactions, such as self-association or binding to other molecules, by observing cross-peaks between nuclei that are close in space but not necessarily bonded. researchgate.net
The application of these advanced NMR methods is crucial for a complete structural assignment and for understanding how this compound interacts with its environment at a molecular level. researchgate.netsci-hub.se
Use of NMR in Assessing Isotopic Enrichment and Purity
NMR spectroscopy is a primary technique for assessing the isotopic enrichment and purity of this compound. rsc.org By comparing the integrals of residual proton signals in the ¹H-NMR spectrum with the integrals of the deuterium signals in the ²H-NMR spectrum, a quantitative measure of the deuterium incorporation can be achieved. rsc.org
For a highly deuterated compound like this compound (typically >98% atom D), the residual proton signals in the ¹H spectrum will be very small. The percentage of isotopic enrichment can be calculated by comparing the area of a residual proton signal to the total area of that position (proton + deuterium). High-field NMR instruments are often required to obtain a sufficient signal-to-noise ratio for these low-intensity residual proton signals.
Furthermore, NMR can detect the presence of any non-deuterated or partially deuterated impurities, providing a comprehensive picture of the sample's isotopic purity. rsc.org
Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of this compound by probing its molecular vibrations. up.ac.za These methods are particularly sensitive to changes in bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding. up.ac.za
FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, wagging, etc.). Key vibrational modes for this compound include:
N-H Stretching: The stretching vibrations of the N-H bonds in the amine group typically appear in the region of 3300-3500 cm⁻¹. The presence and shape of these bands can indicate the extent of hydrogen bonding.
C-D Stretching: The C-D stretching vibrations occur at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. The intensity and position of these bands confirm the deuteration of the cyclohexyl ring.
N-H Bending: The bending vibration of the amine group is typically observed around 1600 cm⁻¹.
C-N Stretching: The stretching of the carbon-nitrogen bond usually appears in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the molecule's polarizability. up.ac.za For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and the C-C backbone vibrations of the cyclohexane ring, which may be weak in the FTIR spectrum. s-a-s.org
Together, FTIR and Raman spectra provide a comprehensive vibrational profile of the molecule. researchgate.netrasayanjournal.co.in Shifts in the N-H stretching frequencies, for example, can be used to study the strength and nature of hydrogen bonding interactions in different environments (e.g., in solution versus the solid state).
High-Resolution Mass Spectrometry for Isotopic Purity Verification and Fragmentation Pathway Exploration
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering precise mass measurements that are critical for confirming its elemental composition and isotopic purity. cornell.eduthermofisher.com
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). thermofisher.comalmacgroup.com This allows for the unambiguous determination of the molecular formula. For this compound (C₆D₁₁NH₂), the expected monoisotopic mass of the molecular ion [M+H]⁺ would be significantly different from its non-deuterated counterpart, cyclohexylamine.
Fragmentation Pathway Exploration: When coupled with fragmentation techniques (e.g., in a tandem mass spectrometer, MS/MS), HRMS can be used to explore the fragmentation pathways of the protonated this compound ion. The fragmentation of protonated amines is well-studied and often involves characteristic losses. researchgate.netmsu.edu For aliphatic amines, a common fragmentation route is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
In the case of this compound, the mass of the resulting fragment ions will be shifted due to the presence of deuterium. Analyzing these shifts helps to confirm the location of the deuterium atoms and to elucidate the fragmentation mechanism. For instance, the loss of a deuterated alkyl radical from the ring can be distinguished from the loss of a non-deuterated fragment. researchgate.net The study of these fragmentation patterns can provide valuable information about the structure and stability of the molecule and its ions.
Table 2: Key Mass Spectrometric Data for this compound
| Parameter | Description | Expected Value/Observation |
| Molecular Formula | The elemental composition of the molecule. | C₆D₁₁NH₂ |
| Molecular Weight | The sum of the atomic weights of the constituent atoms. | Approximately 110.24 g/mol |
| Monoisotopic Mass | The exact mass of the most abundant isotopologue. | Confirmed by HRMS to verify the C₆D₁₁NH₂ composition. nih.gov |
| Isotopic Distribution | The pattern of peaks due to the presence of isotopes. | Dominated by the peak for the fully d11-labeled species. almacgroup.com |
| Primary Fragmentation | The initial fragmentation of the molecular ion. | Likely involves α-cleavage, with fragment masses reflecting the deuterium labeling. libretexts.orgmiamioh.edu |
This table was generated based on data from multiple sources. almacgroup.comlibretexts.orgmiamioh.edunih.gov
Quantum Chemical Calculations and Molecular Simulations
Quantum chemical calculations and molecular simulations provide a theoretical framework for understanding the structure, properties, and dynamics of this compound at the atomic level. mdpi.comrsc.org These computational methods complement experimental data and can offer insights that are difficult or impossible to obtain through experimentation alone.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are widely used to predict various molecular properties. nrel.govnih.gov For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including the preferred conformation of the cyclohexane ring (e.g., chair conformation) and the orientation of the amine group. mdpi.com
Predict Spectroscopic Properties: Calculate NMR chemical shifts and coupling constants, as well as vibrational frequencies (for FTIR and Raman spectra). researchgate.netplos.org Comparing these calculated values with experimental data can aid in the assignment of spectra and confirm the proposed structure. rsc.org
Determine Thermodynamic Properties: Calculate enthalpies of formation and Gibbs free energies, which are important for understanding the molecule's stability and reactivity. nrel.gov
Molecular Simulations: Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ox.ac.uk For this compound, MD simulations can be used to:
Explore Conformational Dynamics: Simulate the interconversion between different chair and boat conformations of the cyclohexane ring and analyze the flexibility of the molecule.
Study Intermolecular Interactions: Model the interactions of this compound with solvent molecules or other solutes, providing insights into solvation effects and the nature of hydrogen bonding networks. ox.ac.uknih.gov
Investigate Ligand-Receptor Interactions: If this compound is being studied as a ligand, MD simulations can be used to model its binding to a biological target, such as an enzyme or receptor, helping to understand the binding mode and affinity. sci-hub.sekyoto-u.ac.jp
By combining the predictive power of quantum chemistry and the dynamic insights from molecular simulations, a comprehensive theoretical model of this compound can be constructed, providing a deeper understanding of its chemical and physical behavior.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. google.commpg.de It is an in-principle exact theory of electronic structure based on the electron density, n(r), rather than the more complex many-electron wavefunction. scispace.com
Electronic Structure DFT calculations are used to determine the electronic properties of this compound. By solving the Kohn-Sham equations, one can obtain the molecule's electron density distribution, molecular orbitals, and related properties. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it provides insight into the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller gap often suggests higher reactivity and the possibility of charge transfer occurring within the molecule. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack.
Geometry Optimization A fundamental application of DFT is geometry optimization, which seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. faccts.de This process begins with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stable conformation is reached. faccts.de For this compound, this would confirm the favored "chair" conformation of the cyclohexane ring and determine the precise bond lengths, bond angles, and dihedral angles. Although specific data for the d11 isotopologue is not widely published, calculations on the parent cyclohexylamine show that functionals such as B3LYP with basis sets like 6-311G(d,p) or cc-pVDZ can accurately reproduce structural parameters. researchgate.net
| Parameter | Representative Calculated Value (for Cyclohexylamine) | Description |
| C-N Bond Length | ~1.47 Å | The distance between the ring carbon and the amine nitrogen. |
| Average C-C Bond Length | ~1.54 Å | The average length of the carbon-carbon bonds in the cyclohexane ring. |
| C-C-N Bond Angle | ~111° | The angle formed by two ring carbons and the nitrogen atom. |
| H-N-H Bond Angle | ~106° | The angle within the amine group. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, often localized on the amine group. |
| LUMO Energy | 0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 7.0 eV | An indicator of chemical reactivity and electronic transition energy. |
Reactivity Prediction Conceptual DFT provides a framework for predicting chemical reactivity using various descriptors. scispace.comrsc.org Fukui functions and Parr functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net For this compound, the lone pair of electrons on the nitrogen atom makes it a primary nucleophilic site. researchgate.net DFT calculations can quantify this nucleophilicity and predict how the molecule will interact in various chemical reactions, such as additions to electrophilic double bonds. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the motion of atoms and molecules over time, revealing the dynamic nature of a compound. mdpi.com
Conformational Landscape Exploration Molecules like this compound are not rigid but are in constant motion, exploring a range of different shapes or conformations. mpg.de The collection of all possible conformations and the energy barriers separating them constitutes the molecule's conformational landscape. mpg.deelifesciences.org MD simulations model these dynamics by solving Newton's equations of motion for every atom in the system. mdpi.com Through these simulations, one can observe important dynamic events, such as the ring inversion of the cyclohexane moiety (chair-to-boat-to-chair) and the rotation of the amine group. By running long-timescale simulations, it is possible to map the free energy landscape, identifying the most stable (low-energy) conformations and the pathways for transitioning between them. elifesciences.orgmdpi.com
Intermolecular Interactions MD simulations are exceptionally useful for studying the non-covalent interactions between molecules, which govern their behavior in the liquid or solid state. analis.com.myutm.my For this compound in a solution, MD can model the intricate network of hydrogen bonds formed between the amine's -NH2 group and solvent molecules, as well as the weaker van der Waals interactions involving the deuterated cyclohexyl ring. youtube.com The strength and nature of these interactions can be quantified using tools like the radial distribution function (RDF), which gives the probability of finding another atom at a certain distance. analis.com.my These simulations are crucial for understanding macroscopic properties like solubility, viscosity, and diffusion.
| Interaction Type | Description | Key Atom Pairs for Analysis in MD |
| Hydrogen Bonding | Strong directional interaction between the amine hydrogen and an electronegative atom (e.g., oxygen in water), or the amine nitrogen and a hydrogen from another molecule (e.g., water). | N-H···O, N···H-O |
| Van der Waals Forces | Weaker, non-specific attractions and repulsions between all atoms. Crucial for the packing of the cyclohexyl rings. | C···C, C···H, H···H |
| Dipole-Dipole Interactions | Attractive forces between the permanent dipoles of polar molecules, such as the C-N bond dipole. | C-N ↔ C-N |
Theoretical Prediction of Spectroscopic Properties and Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate and interpret results.
Theoretical Prediction of Spectroscopic Properties DFT calculations are widely used to predict a variety of spectra. psu.edu Following a successful geometry optimization, a frequency calculation yields the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. mdpi.com For this compound, these calculations would predict a notable shift to lower wavenumbers for vibrational modes involving the deuterium atoms (e.g., C-D stretches) compared to the C-H stretches of standard cyclohexylamine, a direct result of the increased mass. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and predict UV-Visible absorption spectra. sapub.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts (¹³C and ¹H, though deuterium would be ²H). researchgate.net
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) (Cyclohexylamine) | Predicted Wavenumber (cm⁻¹) (this compound) |
| N-H Asymmetric Stretch | ~3360 | ~3360 |
| N-H Symmetric Stretch | ~3280 | ~3280 |
| C-H Stretches | 2850 - 2935 | N/A (Replaced by C-D) |
| C-D Stretches | N/A | ~2100 - 2250 |
| C-N Stretch | ~1080 | ~1070 |
Chemical Reactivity and Mechanistic Investigations Involving Cyclohexyl D11 Amine
Kinetic Isotope Effect (KIE) Analysis in Chemical Transformations
The kinetic isotope effect is a powerful method used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
A primary deuterium (B1214612) KIE is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. libretexts.org This effect arises because the heavier deuterium atom creates a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to be broken. libretexts.org Consequently, reactions involving C-D or N-D bond cleavage are typically slower than those involving C-H or N-H cleavage, resulting in a kH/kD ratio greater than 1. libretexts.org The magnitude of the primary KIE can provide insight into the transition state of the reaction; for example, a symmetrical, linear transition state often leads to a maximal KIE. princeton.edu
While specific quantitative KIE studies involving the C-D bonds of Cyclohexyl-d11-amine are not extensively documented in the surveyed literature, related deuterated amines have been used to probe reaction mechanisms. For instance, in a study on the activation of cyclohexylamine-N,N-d2 by an organobismuth compound, deuterium labeling was used to investigate the N-H (N-D) bond activation pathway. The experiments revealed a temperature-dependent mechanism where deuterium enrichment was observed on the catalyst's ligand backbone at 25 °C, but not at -40 °C, indicating that different pathways or equilibria are at play at different temperatures.
Secondary deuterium KIEs occur when the isotopically substituted atoms are not directly involved in bond-making or bond-breaking processes in the rate-determining step. princeton.eduiranchembook.ir These effects are generally smaller than primary KIEs but provide crucial information about changes in the steric environment or hybridization at the reaction center during the transition state. wikipedia.orgprinceton.edu An α-secondary KIE, where deuterium is substituted on the carbon undergoing a change in hybridization (e.g., sp3 to sp2), can help distinguish between reaction mechanisms like SN1 and SN2. wikipedia.org A change from sp3 to the less crowded sp2 hybridization typically results in a normal KIE (kH/kD > 1), whereas a change from sp2 to the more crowded sp3 results in an inverse KIE (kH/kD < 1). wikipedia.org
Although studies specifically measuring the secondary KIE for this compound were not found, research on analogous cyclohexyl systems provides valuable data. For example, the solvolysis of cis- and trans-4-t-butylcyclohexyl toluene-p-sulphonates, where the deuterium is placed at the α-carbon, demonstrates the utility of secondary KIEs. The observed values, which are greater than 1, are consistent with a significant degree of carbocation character and a change from sp3 to sp2 hybridization at the transition state. rsc.org
| Compound | Solvent | Temperature (°C) | α-Secondary KIE (kH/kD) |
| cis-4-t-butylcyclohexyl toluene-p-sulphonate | 50% aq. ethanol | 44.8 | 1.200 ± 0.007 |
| trans-4-t-butylcyclohexyl toluene-p-sulphonate | 50% aq. ethanol | 44.8 | 1.16 ± 0.01 |
| cis-4-t-butylcyclohexyl toluene-p-sulphonate | Acetic acid | 79.6 | 1.172 ± 0.004 |
| trans-4-t-butylcyclohexyl toluene-p-sulphonate | Acetic acid | 79.6 | 1.13 ± 0.01 |
| cis-4-t-butylcyclohexyl toluene-p-sulphonate | 97% aq. hexafluoropropan-2-ol | 40.0 | 1.232 ± 0.013 |
| trans-4-t-butylcyclohexyl toluene-p-sulphonate | 97% aq. hexafluoropropan-2-ol | 56.2 | 1.175 ± 0.010 |
Data adapted from a study on the solvolysis of deuterated 4-t-butylcyclohexyl derivatives, presented here as an illustrative example of secondary KIEs in a cyclohexyl system. rsc.org
The measurement of both primary and secondary KIEs is a cornerstone of mechanistic chemistry, allowing for the detailed mapping of reaction pathways. A significant primary KIE (typically kH/kD > 2) is strong evidence that C-H/C-D bond cleavage is part of the reaction's rate-determining step. libretexts.org For example, a large KIE of ~7 in the bromination of acetone (B3395972) confirmed that the rate-determining step was the enolization involving C-H bond breaking, not the subsequent reaction with bromine. libretexts.org
This compound as a Nucleophile and Base in Organic Transformations
Like its non-deuterated counterpart, this compound possesses a lone pair of electrons on the nitrogen atom, allowing it to function as both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). libretexts.orglibretexts.org The study of its reactivity, particularly in deuterated solvents, can offer further mechanistic insights.
When a reaction is conducted in a deuterated solvent like deuterium oxide (D2O) instead of water (H2O), a solvent isotope effect can be observed. libretexts.org This effect can influence the kinetics and thermodynamics of reactions involving acid-base equilibria. For amines, the basicity is generally observed to increase in D2O compared to H2O. This is because the D-O bond in D3O+ is more stable (has a lower zero-point energy) than the H-O bond in H3O+, making D3O+ a weaker acid. Consequently, the equilibrium for amine protonation is shifted more towards the protonated (deuterated) form in D2O.
The relationship between the acid dissociation constant (pKa) of a conjugate acid in H2O and D2O can be approximated by the following linear correlation:
pKa(H₂O) ≈ 0.929 * pKa(D₂O) + 0.42 washington.edu
This equation indicates that the pKa of an ammonium (B1175870) ion, such as the cyclohexyl-d11-ammonium ion, would be higher in D2O, signifying that the amine is a stronger base in the deuterated solvent. washington.edu This change in basicity can affect the rates of base-catalyzed reactions or the position of pH-dependent equilibria when this compound is used in a D2O solvent system.
The isotopic labeling in this compound makes it an excellent mechanistic probe to trace the path of atoms throughout a reaction. By analyzing the location of deuterium in the products or intermediates using techniques like NMR spectroscopy or mass spectrometry, researchers can deduce the mechanisms of complex transformations.
For instance, in reactions involving hydrogen transfer, using a deuterated amine can help determine whether the amine's hydrogen (or deuterium) atoms are transferred and can reveal if these atoms exchange with the solvent or other reactants. libretexts.org As previously mentioned in section 4.1.1, studies with N-deuterated cyclohexylamine (B46788) have been used to track the movement of deuterium from the amine to a catalyst's ligand, providing direct evidence for the involvement of the N-H bond in the reaction mechanism and helping to rule out alternative pathways. This ability to follow the fate of specific atoms is critical for identifying transient intermediates and validating proposed reaction mechanisms.
Coordination Chemistry: this compound as a Ligand Precursor
This compound serves as a valuable precursor for the synthesis of deuterated ligands, which can be coordinated to various metal centers. The incorporation of deuterium in place of hydrogen atoms on the cyclohexyl ring offers a unique tool for mechanistic studies, particularly in distinguishing between different C-H activation pathways and understanding ligand-metal interactions. The synthesis of metal complexes with deuterated ligands allows for detailed spectroscopic and kinetic analysis, providing insights into reaction mechanisms and the dynamics of metal-ligand bonds.
The synthesis of metal complexes involving this compound as a ligand precursor typically follows established coordination chemistry protocols. The deuterated amine can be reacted with a suitable metal salt in an appropriate solvent to yield the desired complex. The choice of metal, counter-ion, and reaction conditions will dictate the final structure and coordination geometry of the complex.
Table 1: Illustrative Spectroscopic Data for a Hypothetical Metal Complex with a this compound Derived Ligand
| Spectroscopic Technique | Characteristic Feature |
| Infrared (IR) | Shift in N-H stretching frequency upon coordination. |
| Appearance of new bands corresponding to metal-nitrogen bonds. | |
| ¹H NMR | Absence of signals corresponding to the cyclohexyl protons. |
| Signals for any remaining protons on the ligand backbone or other coordinated ligands. | |
| ¹³C NMR | Signals for the carbon atoms of the cyclohexyl ring, potentially showing coupling to deuterium. |
| ²H NMR | A broad signal confirming the presence of deuterium on the cyclohexyl ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the deuterated complex. |
Studies on metal-ligand bond dynamics can be performed using techniques such as variable-temperature NMR to probe exchange processes or theoretical calculations to model the bond strengths and vibrational frequencies. researchgate.netnih.govmdpi.com The increased mass of deuterium can subtly alter the vibrational modes of the ligand, which may influence the stability and reactivity of the metal complex.
Deuterated ligands derived from this compound can be incorporated into catalysts for various organic transformations. researchgate.net The presence of deuterium can enhance catalyst lifetime by slowing down decomposition pathways that involve C-H bond activation of the ligand itself. researchgate.net Furthermore, the use of deuterated ligands can provide valuable mechanistic information about the catalytic cycle. For instance, in reactions involving C-H activation, the use of a deuterated ligand can help to determine whether the activation occurs on the substrate or the ligand.
Table 2: Potential Areas of Investigation for Catalytic Activity of Metal Complexes with this compound Derived Ligands
| Catalytic Reaction | Mechanistic Question to be Addressed with Deuteration |
| C-H Functionalization | Does the catalyst undergo self-deactivation via C-H activation of the ligand? |
| What is the kinetic isotope effect for substrate C-H activation? | |
| Hydrogenation/Dehydrogenation | Is there any H/D exchange between the substrate and the ligand? |
| Does ligand deuteration affect the rate of hydrogen transfer steps? | |
| Polymerization | Does the ligand play a role in chain termination or transfer reactions involving C-H activation? |
Note: This table outlines potential research directions and is for illustrative purposes.
Applications of Cyclohexyl D11 Amine in Advanced Organic Synthesis and Catalysis
Utilization as a Deuterated Building Block in Complex Molecule Synthesis
The primary application of Cyclohexyl-d11-amine is as a deuterated building block. In this role, it introduces a stable, isotopically labeled cyclohexyl moiety into larger, more complex molecular architectures. The synthesis of complex molecules, particularly for pharmaceutical and materials science applications, often requires the assembly of various molecular fragments. baranlab.org By using this compound, chemists can construct target molecules where the cyclohexyl group is perdeuterated.
This strategy is particularly valuable in medicinal chemistry for creating deuterated drug candidates. enamine.net The incorporation of deuterium (B1214612) can significantly alter a molecule's pharmacokinetic properties. enamine.netnih.gov When a molecule is metabolized in the body, C-H bonds are often broken by enzymes like cytochrome P450. nih.gov Replacing these C-H bonds with stronger C-D bonds can slow down this metabolic degradation, a concept known as the kinetic isotope effect. snnu.edu.cn This can lead to longer drug exposure, potentially allowing for lower or less frequent dosing. enamine.net this compound provides a direct route to incorporate a highly deuterated, and therefore metabolically stabilized, cyclic aliphatic amine structure, a common feature in many bioactive compounds.
The table below illustrates the concept of using deuterated building blocks to enhance molecular properties, a role for which this compound is well-suited.
| Building Block Category | Example Application | Rationale for Deuteration |
| Deuterated Aliphatic Amines | Incorporation into drug candidates containing a cyclohexylamino group. | To inhibit metabolic oxidation at the cyclohexyl ring, potentially improving the drug's half-life and safety profile. nih.govnih.gov |
| Isotopic Tracers | Synthesis of labeled standards for mass spectrometry. | The known mass difference allows for precise quantification in complex biological matrices. |
| Materials Science | Development of advanced polymers or organic light-emitting diodes (OLEDs). | Deuteration can enhance the stability and lifetime of organic materials by slowing degradation pathways involving C-H bond cleavage. acs.org |
Role in Asymmetric Catalysis and Chiral Auxiliary Development
In the field of asymmetric catalysis, the goal is to synthesize a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts or chiral auxiliaries. nih.govsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. nih.gov While this compound is not itself chiral, it can be a precursor for the synthesis of ligands or auxiliaries used in asymmetric catalysis.
The development of novel chiral ligands is crucial for advancing asymmetric catalysis. nih.gov These ligands, often complex organic molecules that coordinate to a metal center, create a chiral environment that influences the reaction's stereoselectivity. nih.govfrontiersin.org By incorporating a deuterated fragment like the cyclohexyl-d11 group into the structure of a ligand, researchers can subtly modify its steric and electronic properties. Although a less common strategy, such modifications could potentially fine-tune the performance of a catalyst.
Furthermore, deuteration can be a tool in the mechanistic study of catalytic cycles. By selectively labeling a component of a chiral ligand or auxiliary, it may be possible to track its fate or determine its role in the catalytic process, complementing other analytical techniques.
This compound as a Mechanistic Tool for Probing Reaction Pathways and Selectivity
One of the most powerful applications of isotopically labeled compounds like this compound is in the elucidation of reaction mechanisms. acs.org The substitution of hydrogen with deuterium creates a heavier isotope, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of a C-D bond requires more energy and therefore occurs at a slower rate. This phenomenon, the kinetic isotope effect (KIE), is a cornerstone of physical organic chemistry.
By comparing the reaction rate of a parent compound with its deuterated analogue (kH/kD), chemists can determine if a specific C-H bond is broken in the rate-determining step of the reaction. A significant KIE (typically kH/kD > 2) implies that the C-H bond is indeed broken during this critical step. nih.gov Conversely, a KIE value near 1 suggests the bond is not broken in the rate-limiting phase.
This compound is an ideal tool for such studies involving reactions at the cyclohexyl ring. For instance, in a palladium-catalyzed C–H activation/carbonylation reaction, using a deuterated amine could help confirm the C-H activation step. researchgate.net A study involving the oxidation of a deuterated N-cyclohexylacetamide demonstrated a KIE of 3.5, providing clear evidence for C-H bond cleavage in the reaction mechanism. baranlab.org
| Kinetic Isotope Effect (kH/kD) Value | Interpretation | Example Application |
| ~ 1 | C-H bond is not broken in the rate-determining step. | Ruling out a proposed mechanism involving C-H abstraction as the slow step. |
| 2 - 7 (Primary KIE) | C-H bond is broken in the rate-determining step. | Confirming that a C-H activation or hydrogen atom transfer is the key, rate-limiting event in a catalytic cycle. nih.gov |
| > 7 | Often indicates hydrogen tunneling, in addition to bond breaking. | Investigating enzymatic reactions or low-temperature organometallic processes. |
Precursor for Deuterated Compounds with Enhanced Stability for Research Applications
The enhanced stability of the C-D bond makes this compound a valuable precursor for synthesizing a wide range of deuterated compounds intended for research. nih.gov Beyond improving the metabolic stability of drug candidates, this enhanced chemical stability is beneficial for creating robust internal standards for analytical chemistry, particularly for quantitative mass spectrometry. acs.org
Deuterated compounds are also used to investigate and suppress unwanted side reactions. If a particular degradation pathway for a complex molecule involves the abstraction of a hydrogen atom from a cyclohexyl ring, synthesizing the d11-analogue can inhibit this pathway, allowing for the isolation and study of the desired product with higher purity.
The development of the first FDA-approved deuterated drug, deutetrabenazine, highlighted the therapeutic potential of this strategy. nih.gov By replacing hydrogen with deuterium at metabolic hotspots, the drug's safety and pharmacokinetic profile were improved over its non-deuterated counterpart. nih.gov this compound provides a direct entry point for applying this stability-enhancing principle to molecules containing the cyclohexylamino scaffold.
Generation and Reactivity of Deuterated Imine and Enamine Intermediates
This compound, as a primary amine, readily reacts with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form deuterated imines (also known as Schiff bases). pressbooks.puborganic-chemistry.org This reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the C=N double bond of the imine. pressbooks.pub
The resulting imine intermediate, which bears the fully deuterated cyclohexyl group, is a versatile synthetic intermediate.
Reductive Amination: The deuterated imine can be reduced to form a new secondary amine, effectively coupling the this compound to the original carbonyl-containing molecule. This is a fundamental transformation in organic synthesis.
Mechanistic Studies: The formation and reaction of this deuterated imine can be studied to understand the mechanisms of imine-based reactions. acs.org For example, the deuterated ring can serve as a spectator label to track the molecule through a multi-step sequence.
Precursor to other Intermediates: While primary amines form imines, secondary amines react with carbonyl compounds to form enamines (unsaturated amines). pressbooks.publibretexts.org Although this compound itself forms an imine, the deuterated secondary amines derived from it could then be used to generate deuterated enamines, which are key intermediates in reactions like the Stork enamine alkylation. The reactivity of imines and enamines can be similar, as imines with an α-hydrogen can tautomerize to an enamine form. researchgate.net
The generation of a deuterated imine from this compound is a foundational step that enables its use in a wide array of subsequent chemical transformations.
| Reactant 1 | Reactant 2 (Generic) | Intermediate | Product (after reduction) |
| This compound | Aldehyde (R-CHO) | Deuterated Aldimine | Deuterated Secondary Amine |
| This compound | Ketone (R-CO-R') | Deuterated Ketimine | Deuterated Secondary Amine |
Advanced Analytical Methodologies for Cyclohexyl D11 Amine Research and Environmental Fate Studies
Chromatographic-Mass Spectrometric Techniques for Trace Analysis and Purity in Research Samples
Chromatography coupled with mass spectrometry (MS) stands as the cornerstone for the trace analysis and purity assessment of Cyclohexyl-d11-amine. The high sensitivity and selectivity of these methods allow for the precise quantification and identification of the deuterated compound, even in the presence of its non-deuterated counterpart and other interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique, particularly for volatile amines. labrulez.comh-brs.de Due to the basic and active nature of amines, which can lead to poor peak shape and adsorption on analytical columns, derivatization is often a crucial step. h-brs.de Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used to convert the amine into a less polar, more volatile derivative, improving chromatographic performance. h-brs.de For trace analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where only ions specific to the analyte of interest are monitored, thereby enhancing sensitivity and reducing background noise. mostwiedzy.plspringernature.com When using this compound as an internal standard for the quantification of unlabeled cyclohexylamine (B46788), the distinct mass-to-charge (m/z) ratios of the deuterated and non-deuterated molecules allow for highly accurate ratiometric analysis. faa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, especially for less volatile compounds or when derivatization is not desirable. nih.gov This technique provides exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. uva.nl This process significantly minimizes matrix interference. ifpenergiesnouvelles.fr The use of deuterated internal standards like this compound is standard practice in LC-MS/MS to compensate for matrix effects and variations in instrument response. uva.nlmdpi.com
Purity assessment of this compound research samples also relies heavily on these techniques. GC-MS and LC-MS can effectively separate and identify potential impurities, including residual starting materials, byproducts from synthesis, or the unlabeled cyclohexylamine. The isotopic purity (the percentage of deuterium (B1214612) incorporation) is a critical parameter determined by mass spectrometry, which can distinguish the fully deuterated (d11) compound from partially deuterated (d1-d10) variants.
Table 1: Exemplary GC-MS Parameters for Amine Analysis (Post-Derivatization)
| Parameter | Setting | Purpose |
| Column | DB-17ms or similar mid-polarity capillary column | Provides separation of amine derivatives. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. nih.gov |
| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. mostwiedzy.pl |
| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Ensures separation of compounds with different volatilities. researchgate.net |
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method creating reproducible fragment patterns. |
| MS Detection | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring specific m/z ions for the analyte and standard. |
Development of Specialized Detection Methods for Deuterated Amines in Complex Academic Matrices
Analyzing deuterated amines like this compound in complex matrices, such as environmental samples from controlled degradation studies, presents significant challenges. These matrices (e.g., soil, sediment, wastewater) contain a multitude of organic and inorganic compounds that can interfere with the analysis. nih.gov Consequently, specialized methods focusing on robust sample preparation and highly selective detection are essential.
Sample preparation is a critical first step to isolate the analyte and remove interfering matrix components. Techniques such as Solid-Phase Extraction (SPE) are tailored to selectively retain amines while allowing interfering substances to be washed away. uva.nl The choice of sorbent material in the SPE cartridge is crucial for achieving high recovery of the target analyte.
For enhanced sensitivity in complex samples, derivatization strategies are often employed. These strategies can be designed not only to improve chromatographic behavior but also to introduce a tag that is easily detectable. For instance, colorimetric reagents can be used for the detection of amines bound to a solid support, providing a visual indication of their presence. researchgate.net
In the context of environmental fate studies, the goal is to track the transformation and degradation of this compound. This requires methods that can distinguish the parent compound from its potential degradation products. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly valuable in this regard. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its unknown metabolites or degradants, facilitating their identification.
Furthermore, innovative approaches in mass spectrometry, such as hydrogen-deuterium scrambling analysis based on chemical isotope labeling, have been developed to aid in the identification of amine metabolites in complex biological samples. nih.gov While not directly analyzing this compound, these principles can be adapted to study its biotransformation pathways by tracking the stable isotope label through various degradation products.
Table 2: Comparison of Analytical Techniques for Complex Samples
| Technique | Sample Preparation | Selectivity | Application in Degradation Studies |
| GC-MS | Often requires extensive cleanup and derivatization. | Good; enhanced with SIM. | Suitable for identifying volatile degradation products. |
| LC-MS/MS | SPE is common for cleanup and concentration. | Excellent; MRM minimizes matrix effects. | Ideal for tracking the parent compound and non-volatile metabolites. nih.gov |
| LC-HRMS | SPE and filtration. | Excellent; accurate mass aids in identifying unknown transformation products. | Powerful tool for elucidating degradation pathways by identifying novel metabolites. |
Environmental Degradation and Biotransformation Research of Deuterated Cyclohexylamine Analogues
Photochemical Oxidation Pathways and Mechanistic Studies in Model Systems
The atmospheric degradation of vapor-phase cyclohexylamine (B46788) is primarily driven by reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in the air is approximately 7 hours. nih.govatamanchemicals.com This degradation is a crucial process in determining the persistence and transport of cyclohexylamine in the atmosphere. When amines are released into the air, they can react with atmospheric radicals to form other compounds like nitrosamines and nitramines. planninginspectorate.gov.uk
Studies on the photochemical oxidation of similar amine compounds provide insights into the potential pathways for deuterated analogues. For instance, photocatalytic oxidation of cyclohexylamine has been investigated using various catalysts, which can lead to the formation of different products. acs.org Mechanistic studies often employ techniques like time-resolved laser kinetics to uncover the origins of chemoselectivity in these reactions. nih.gov The use of deuterated compounds in such studies can help to pinpoint the specific bonds involved in the rate-determining steps of the photochemical oxidation process. For example, the oxidation of alkylamines can exhibit large secondary isotope effects, suggesting that deuteration can alter the electron donor strength of the auxochrome group. acs.org
The general mechanism for the atmospheric degradation of amines involves the abstraction of a hydrogen atom by a hydroxyl radical. nih.govatamanchemicals.com In the case of Cyclohexyl-d11-amine, where all the hydrogen atoms on the cyclohexane (B81311) ring are replaced by deuterium (B1214612), the breaking of a C-D bond would be required for certain degradation pathways. This would likely result in a slower reaction rate compared to the non-deuterated compound due to the kinetic isotope effect.
Aquatic Degradation Mechanisms and Kinetic Studies under Controlled Laboratory Conditions
In aquatic environments, the degradation of cyclohexylamine can occur through various mechanisms, including hydrolysis and biodegradation. nih.govcapes.gov.br The pKa of cyclohexylamine is 10.6, which indicates that it will primarily exist in its protonated form in most natural waters. nih.gov This cationic form is less likely to volatilize from water surfaces but may adsorb to suspended solids and sediments. nih.gov
Kinetic studies under controlled laboratory conditions are essential for understanding the rates of these degradation processes. For instance, studies on the thermolysis of cyclohexylamine in superheated steam have shown that it follows first-order kinetics, with degradation leading to the formation of organic acid anions like acetate (B1210297) and formate. figshare.comacs.orgresearchgate.net While these studies were conducted at high temperatures, they provide a framework for investigating degradation kinetics in aqueous systems under more environmentally relevant conditions.
The presence of deuterium in this compound would be particularly useful in mechanistic studies of aquatic degradation. For example, in hydrolysis reactions, if the breaking of a C-D bond is involved in the rate-limiting step, a significant kinetic isotope effect would be observed. acs.orgresearchgate.net Similarly, in biodegradation studies, the use of deuterated substrates can help to identify the initial sites of enzymatic attack. While some studies have indicated that cyclohexylamine can be toxic to microorganisms at high concentrations, biodegradation has been observed in acclimated systems. atamanchemicals.com
Interactive Table: Aquatic Degradation of Cyclohexylamine
| Degradation Pathway | Key Factors | Expected Impact of Deuteration |
|---|---|---|
| Hydrolysis | pH, Temperature | Slower rate if C-D bond cleavage is rate-limiting |
| Biodegradation | Microbial population, Acclimation | Potential for altered metabolite profile and slower degradation rate |
| Adsorption | Suspended solids, Sediment composition | Minimal direct impact from deuteration on adsorption itself |
Enzymatic Biotransformation Pathways and Isotopic Effects in Research Models
The biotransformation of cyclohexylamine and its analogues is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.govnih.gov These enzymes catalyze a variety of reactions, including N-hydroxylation and deamination. nih.govosti.gov The study of deuterated analogues has been instrumental in elucidating the mechanisms of these enzymatic reactions.
Research using rabbit liver microsomes has shown that deuterium substitution at the alpha-position of cyclohexylamine leads to a "metabolic switching" effect. nih.govosti.gov The oxidative deamination of cyclohexylamine is inhibited, while the rate of N-hydroxylation increases. nih.govosti.gov This is due to a kinetic deuterium isotope effect, where the cleavage of the C-D bond is slower than the C-H bond, making the alternative N-hydroxylation pathway more favorable. nih.govosti.govsnmjournals.org
The proposed mechanism involves an initial one-electron abstraction from the nitrogen atom to form an aminium cation radical. nih.govosti.gov This intermediate can then either undergo alpha-carbon deprotonation (leading to deamination) or recombine with a hydroxyl radical (leading to N-hydroxylation). nih.govosti.gov The presence of deuterium at the alpha-carbon slows down the deprotonation step, thus favoring the N-hydroxylation pathway. nih.govosti.gov
Interactive Table: Isotope Effects on Cyclohexylamine Metabolism by Rabbit Liver Microsomes. nih.govosti.gov
| Metabolic Reaction | Isotope Effect (VH/VD) | (V/K)H/(V/K)D | Outcome of Deuteration |
|---|---|---|---|
| Deamination | 1.75 | 1.8-2.3 | Decreased rate |
| N-hydroxylation | 0.8-0.9 | - | Increased rate |
This phenomenon of metabolic switching due to isotopic substitution is a key finding in the study of drug metabolism and has implications for understanding the bioactivation and potential toxicity of alicyclic amines. nih.govnih.gov The ability to modulate metabolic pathways by introducing deuterium can be a valuable strategy in drug design to improve pharmacokinetic properties. nih.gov
Emerging Research Frontiers and Future Prospects for Cyclohexyl D11 Amine
Integration into Advanced Materials Science Research and Polymer Synthesis
The incorporation of deuterated compounds into polymers is a growing area of materials science, aimed at creating materials with enhanced properties. resolvemass.caresearchgate.net The substitution of hydrogen with deuterium (B1214612) can lead to polymers with improved thermal stability and distinct spectroscopic signatures. rsc.orgresolvemass.ca While specific research integrating Cyclohexyl-d11-amine into polymers is nascent, its potential can be inferred from the broader study of deuterated polymers.
Detailed Research Findings: Deuteration is known to significantly alter material properties due to the heavier mass of deuterium affecting molecular vibrational modes and bond energies. rsc.org This can reduce non-radiative decay pathways in photoactive materials, potentially enhancing optical properties. rsc.org In polymer science, deuterated building blocks are sought after for creating materials with increased stability. resolvemass.canih.gov For instance, deuterated polystyrene has been noted for its chemical and physical stability. researchgate.net The use of deuterated molecules can also improve the properties of materials like Organic Light-Emitting Diodes (OLEDs). nih.gov
This compound can serve as a deuterated building block or an intermediate in the synthesis of more complex monomers. wikipedia.org Its integration could lead to polymers with enhanced resistance to thermal and oxidative degradation. The C-D bond is stronger than the C-H bond, making it more resistant to cleavage, a key factor in many degradation pathways. rsc.orgnih.gov This enhanced stability is a critical advantage for materials used in demanding environments. resolvemass.canju.edu.cn
Table 1: Potential Effects of Integrating this compound into Polymers
| Property | Expected Change with Deuteration | Scientific Rationale |
|---|---|---|
| Thermal Stability | Increased | Stronger C-D bonds require more energy to break compared to C-H bonds. rsc.org |
| Oxidative Stability | Increased | The kinetic isotope effect (KIE) slows down oxidation reactions involving C-D bond cleavage. nih.gov |
| Spectroscopic Signature | Altered | Changes in vibrational frequencies (e.g., in IR and Raman spectroscopy) provide a unique probe for material characterization. rsc.orgresolvemass.ca |
| Neutron Scattering Contrast | Enhanced | Deuterium has a significantly different neutron scattering length than hydrogen, making it invaluable for studying polymer morphology. resolvemass.ca |
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov Host-guest systems, a central concept in this field, involve the encapsulation of a "guest" molecule within a larger "host" molecule. nih.gov The cyclohexyl moiety is a common guest in various host systems due to its size and hydrophobicity.
Detailed Research Findings: Studies have investigated the host-guest interactions between hosts like cucurbit rsc.orguril (Q rsc.org) and guests containing a cyclohexyl group, such as N-(3-Aminopropyl)cyclohexylamine. nih.gov These studies reveal that the cyclohexyl group can be stably encapsulated within the host's hydrophobic cavity, forming ternary complexes. nih.gov The binding is driven by a combination of hydrophobic effects, ion-dipole interactions, and C-H···π interactions. nih.gov
The use of this compound as a guest in such systems would be a powerful tool for elucidating the subtle forces at play. The replacement of hydrogen with deuterium can influence host-guest binding by altering the van der Waals interactions and the vibrational entropy of the guest molecule. While often a minor effect, it can be measured and modeled. Furthermore, techniques like NMR spectroscopy, which are central to studying these complexes, would benefit from the distinct signals of the deuterated guest. nih.govfrontiersin.org The deuteration would provide a sensitive probe to study the geometry and dynamics of the encapsulated guest without significantly altering its fundamental shape.
Table 2: Investigating Host-Guest Systems with this compound
| Research Question | Potential Role of this compound | Relevant Analytical Techniques |
|---|---|---|
| Binding Affinity | Quantify subtle changes in binding constants (Ka) due to the deuterium isotope effect on hydrophobic and van der Waals interactions. | Isothermal Titration Calorimetry (ITC), NMR Titration. nih.gov |
| Complex Geometry | Act as a structural probe to determine the precise orientation of the cyclohexyl ring within the host cavity. | 2D NOESY NMR, X-ray Crystallography. nih.govpku.edu.cn |
| Guest Dynamics | Study the motion and vibrational modes of the guest molecule inside the host. | Raman Spectroscopy, Neutron Scattering. rsc.org |
| Solvent Effects | Elucidate the role of solvent molecules in the binding process by observing changes upon guest deuteration. | NMR Spectroscopy, Molecular Dynamics Simulations. frontiersin.org |
Exploration of Novel Catalytic Systems Incorporating Deuterated Amine Moieties
Deuterated compounds are extensively used to study reaction mechanisms through the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. Incorporating a deuterated amine moiety like this compound into a ligand or catalyst itself is an emerging strategy to enhance catalyst performance and stability.
Detailed Research Findings: Research has shown that site-specific deuteration of organocatalysts can lead to improved reactivity and stability compared to their non-deuterated counterparts. nih.gov For instance, deuterated phase-transfer catalysts demonstrated better performance in asymmetric alkylation, which was attributed to a large secondary KIE and enhanced catalyst stability. nih.gov The C-D bond's greater strength can protect the catalyst from decomposition pathways that involve C-H bond cleavage.
Development of Advanced Theoretical Models for Understanding Deuterium Effects and Reactivity
While experimental studies provide direct evidence of deuterium's effects, theoretical and computational models are crucial for a deeper, quantitative understanding of these phenomena. x-mol.netresearchgate.net Advanced theoretical models are being developed to accurately predict the consequences of isotopic substitution on molecular structure, energetics, and reactivity.
Detailed Research Findings: Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to model the properties of deuterated molecules. x-mol.netresearchgate.netnih.gov A key focus is calculating the change in zero-point vibrational energy (ZPVE) upon deuteration, which is the primary origin of the kinetic isotope effect. rsc.orgnih.gov The C-D bond has a lower ZPVE than the C-H bond, leading to a higher activation energy for C-D bond cleavage. rsc.org
For this compound, theoretical models can predict changes in its fundamental properties. Ab initio methods can calculate the geometric differences induced by the H/D substitution and their effect on NMR chemical shifts. nih.gov Molecular dynamics simulations can be employed to study the behavior of the deuterated amine in solution, analyzing its interactions with solvent molecules and its diffusion properties. x-mol.netresearchgate.net For reactions involving this compound, computational approaches like the Empirical Valence Bond (EVB) method combined with path integral calculations can be used to simulate the reaction pathway and predict the KIE, including contributions from quantum tunneling. mdpi.com These theoretical insights are essential for designing new experiments and for the rational design of novel deuterated molecules, catalysts, and materials with desired properties. researchgate.net
Table 3: Computational Methods for Analyzing Deuterated Amines
| Computational Method | Application to this compound | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating optimized geometry, vibrational frequencies, and bond dissociation energies. researchgate.net | Quantifies the strengthening of C-D bonds and changes in molecular vibrations. rsc.org |
| Ab initio Molecular Orbital Method | Simulating NMR chemical shifts and analyzing electronic structure. nih.gov | Predicts spectroscopic properties and understands electronic effects of deuteration. |
| Molecular Dynamics (MD) Simulations | Modeling behavior in solution, including solvation and diffusion. x-mol.netresearchgate.net | Provides insight into intermolecular interactions and transport properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions or catalysis involving the deuterated amine. mdpi.com | Elucidates reaction mechanisms and predicts kinetic isotope effects in complex systems. |
Q & A
Q. What are the primary synthetic routes for preparing Cyclohexyl-d11-amine, and how does deuteration affect reaction conditions?
this compound is typically synthesized via reductive amination of deuterated cyclohexanone or by catalytic deuteration of cyclohexylamine using deuterium gas (D₂) under controlled conditions. The deuteration process requires careful optimization of catalysts (e.g., palladium or platinum) and reaction time to achieve >98% isotopic purity . Key challenges include minimizing proton contamination and ensuring regioselective deuteration. Analytical methods like mass spectrometry and NMR (²H-NMR) are critical for verifying isotopic enrichment .
Q. How is this compound characterized in terms of isotopic purity and structural integrity?
Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 110.24 (C₆D₁₁NH₂) and quantify deuterium incorporation. Structural confirmation employs ¹H/²H-NMR to identify residual proton signals and FT-IR to confirm amine functional groups. For advanced purity assessment, gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) is recommended .
Q. What are the key applications of this compound in isotopic labeling studies?
this compound serves as a deuterium-labeled internal standard in quantitative mass spectrometry, particularly in pharmacokinetic studies to track metabolite formation. Its deuteration minimizes interference in proton-based detection systems, enabling precise quantification of amine-containing compounds in biological matrices .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (DKIEs) influence reaction mechanisms involving this compound?
Deuteration alters reaction kinetics due to differences in bond strength (C-D vs. C-H). For example, in acid-catalyzed reactions, this compound exhibits slower proton exchange rates, which can be studied using stopped-flow spectroscopy or computational modeling (DFT). Researchers must account for DKIEs when extrapolating data from deuterated to non-deuterated systems .
Q. What advanced analytical techniques resolve challenges in detecting low-abundance deuterated metabolites derived from this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. To distinguish isotopic clusters, high-resolution Orbitrap or Q-TOF systems are used. Data interpretation requires software tools like Xcalibur or Skyline to deconvolute overlapping isotopic patterns .
Q. How can contradictory data in deuterium tracing studies using this compound be systematically analyzed?
Contradictions often arise from isotopic scrambling or incomplete deuteration. Researchers should:
Q. What methodologies assess the stability of this compound under varying storage and experimental conditions?
Stability studies involve:
- Accelerated degradation tests (40°C, 75% humidity) monitored via LC-MS.
- pH-dependent stability assays (e.g., in buffers from pH 2–10) to evaluate deuterium retention.
- Light exposure studies using UV-Vis spectroscopy to detect photodegradation products. Data are analyzed using Arrhenius models to predict shelf-life .
Methodological Best Practices
- Synthetic Reproducibility : Document catalyst batches and deuterium sources (e.g., D₂O vs. D₂ gas) to ensure consistency .
- Data Transparency : Archive raw spectral data in repositories like PubChem or EPA DSSTox for peer validation .
- Ethical Compliance : Adhere to safety protocols for handling corrosive amines (e.g., PPE, fume hoods) as per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
